molecular formula C11H13N5O3 B2557013 1-ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2189434-57-7

1-ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2557013
CAS No.: 2189434-57-7
M. Wt: 263.257
InChI Key: FXRZDFDKZIOBMF-UHFFFAOYSA-N
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Description

1-ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound designed for research and development applications. This molecule features a 1,6-dihydropyridazine-6-one core, a privileged structure in medicinal chemistry, which is functionalized with an ethyl group at the N-1 position and a carboxamide linker at the 3-position. The carboxamide is further connected to a 5-methyl-1,3,4-oxadiazole moiety, a heterocycle known for its diverse biological activities and role in improving pharmacokinetic properties. The integration of these specific heterocyclic systems makes this compound a valuable scaffold for chemical biology and drug discovery research. Researchers can explore its potential as a building block for constructing more complex molecules or as a lead compound for various biological targets. The 1,3,4-oxadiazole ring system, in particular, has been identified in compounds investigated as inhibitors of biologically relevant targets such as histone deacetylase 6 (HDAC6) . This compound is provided for non-human research use only. It is strictly intended for use in laboratory settings by qualified technical professionals. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, drugs, biocides, or pesticides. All sales are final for this research-grade material.

Properties

IUPAC Name

1-ethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-3-16-10(17)5-4-8(15-16)11(18)12-6-9-14-13-7(2)19-9/h4-5H,3,6H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZDFDKZIOBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that integrates the oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a pyridazine core. Its molecular formula is C11H13N5O3C_{11}H_{13}N_5O_3 with a molecular weight of 263.25 g/mol. The inclusion of the oxadiazole ring is significant as it is associated with various biological activities.

PropertyValue
Molecular FormulaC11H13N5O3C_{11}H_{13}N_5O_3
Molecular Weight263.25 g/mol
CAS Number2189434-57-7

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated notable antimicrobial properties. Research indicates that derivatives of this ring exhibit significant antibacterial and antifungal activities.

  • Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from the oxadiazole scaffold have been tested against multidrug-resistant strains with promising results .
  • Antifungal Activity : The compound has also been evaluated for its antifungal potential. Research indicates that certain oxadiazole derivatives can effectively combat fungal infections, potentially through mechanisms involving cell wall synthesis inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been explored in several studies. For example, compounds exhibiting the oxadiazole structure have been linked to reduced inflammation markers in vitro and in vivo models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth.

  • Mechanistic Insights : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and survival. For instance, some studies suggest that these compounds can inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .
  • Case Studies : A notable study demonstrated that a specific derivative showed potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity .

Study 1: Antimicrobial Efficacy

In a comparative study conducted by Dhumal et al., various oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The most active compounds inhibited bacterial growth effectively both in active and dormant states .

Study 2: Anti-tubercular Activity

Research led by Parikh et al. focused on substituted 1,2,4-oxadiazoles as potential anti-TB agents. Their findings indicated that specific derivatives displayed significant activity against Mycobacterium tuberculosis, with favorable pharmacokinetic profiles .

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